Traditional nucleoside analogs (e.g., 5-azacytidine) incorporate into DNA, causing off-target damage and cytotoxicity, compromising epigenetic readouts. GSK-3484862 is a non-covalent, highly selective DNMT1 inhibitor and degrader that avoids DNA incorporation. - DNMT1 IC50 = 0.23 µM, >200-fold selectivity over DNMT3A/3B (IC50 >50 µM) - Induces rapid, proteasome-dependent DNMT1 degradation without DNA adducts - Ideal for high-fidelity epigenetic studies, stem cell maintenance, and dynamic DNMT1 recovery assays. Available in high purity for reliable research.
GSK-3484862 (CAS: 2170136-65-7) is a highly selective, dicyanopyridine-based non-covalent inhibitor and targeted degrader of DNA methyltransferase 1 (DNMT1). For procurement and assay design, its primary value lies in its exceptional selectivity profile (DNMT1 IC50 = 0.23 µM vs. DNMT3A/3B >50 µM) and its non-nucleoside structure . Unlike traditional hypomethylating agents, GSK-3484862 does not incorporate into DNA or RNA, allowing researchers to decouple pure epigenetic demethylation from the confounding DNA damage and cytotoxicity typically associated with covalent nucleoside analogs [1].
Generic substitution with standard hypomethylating agents like 5-azacytidine or decitabine fundamentally alters experimental outcomes due to divergent mechanisms of action. These cytidine analogs must be incorporated into newly synthesized DNA, where they form irreversible covalent adducts with DNMT1, triggering DNA damage responses, interfering with RNA metabolism, and causing severe cytotoxicity[1]. In contrast, GSK-3484862 binds non-covalently and induces rapid, proteasome-dependent degradation of DNMT1 without DNA incorporation [2]. Substituting GSK-3484862 with a nucleoside analog introduces off-target cell death and structural DNA damage, rendering them non-interchangeable for high-fidelity epigenetic profiling, dynamic temporal studies, or stem cell maintenance workflows[3].
GSK-3484862 demonstrates a highly specific affinity for DNMT1, achieving an IC50 of 0.23 µM, while exhibiting virtually no activity against the de novo methyltransferases DNMT3A/3L and DNMT3B/3L (IC50 > 50 µM) . This represents a >200-fold selectivity window. In contrast, broad-spectrum or less selective inhibitors fail to isolate maintenance methylation from de novo methylation processes, confounding isoform-specific studies [1].
| Evidence Dimension | In vitro IC50 for DNMT isoforms |
| Target Compound Data | DNMT1 IC50 = 0.23 µM; DNMT3A/3B IC50 > 50 µM |
| Comparator Or Baseline | Pan-DNMT inhibitors (lack isoform specificity) |
| Quantified Difference | >200-fold selectivity for DNMT1 over DNMT3 isoforms |
| Conditions | Biochemical enzyme inhibition assay |
Procuring a highly selective DNMT1 inhibitor is critical for researchers needing to isolate maintenance methylation dynamics without disrupting DNMT3-mediated de novo methylation.
In murine embryonic stem cells (mESCs), GSK-3484862 induces profound global hypomethylation, driving CpG methylation levels down from a baseline of ~70% to less than 18% within 6 days of treatment [1]. When compared to 5-azacytidine, which causes complete cell death in WT mESCs when applied at effective demethylating doses immediately after plating, GSK-3484862 achieves near-knockout levels of demethylation while preserving cell viability [2].
| Evidence Dimension | Global CpG methylation reduction and cell viability |
| Target Compound Data | Reduction from ~70% to <18% CpG methylation with maintained viability |
| Comparator Or Baseline | 5-Azacytidine (induces WT mESC death at demethylating doses) |
| Quantified Difference | Achieves >50% absolute reduction in methylation without the terminal cytotoxicity of nucleoside analogs |
| Conditions | Murine embryonic stem cells (mESCs), 6-day treatment |
This enables longitudinal epigenetic studies and cellular reprogramming workflows that are otherwise impossible due to the toxicity of standard covalent inhibitors.
Beyond simple inhibition, GSK-3484862 acts as a targeted degrader, inducing rapid depletion of DNMT1 protein within hours of application via a proteasome-dependent pathway requiring the Uhrf1 accessory factor [1]. Because it does not form covalent DNA-protein adducts like decitabine, the degradation and subsequent hypomethylation are fully reversible upon compound washout, allowing for precise temporal control [2].
| Evidence Dimension | DNMT1 protein depletion kinetics and reversibility |
| Target Compound Data | Rapid degradation within hours; fully reversible upon washout |
| Comparator Or Baseline | Decitabine (forms irreversible covalent DNA-protein adducts) |
| Quantified Difference | Non-covalent, reversible degradation vs. irreversible covalent trapping |
| Conditions | In vitro cell culture with compound washout monitoring |
Provides precise temporal control over DNMT1 activity, making it a highly controlled choice for dynamic, time-course epigenetic assays.
Leveraging its low toxicity and high demethylation efficacy, GSK-3484862 is an effective reagent to maintain or study hypomethylated states in mESCs without inducing the DNA damage associated with traditional nucleoside analogs [1].
Utilizing the rapid, reversible degradation kinetics of GSK-3484862, researchers can precisely study the immediate downstream transcriptional effects of DNMT1 depletion and recovery in dynamic cellular models [2].
Serving as a highly selective benchmark compound, GSK-3484862 is utilized in assays designed to differentiate DNMT1-driven maintenance methylation from DNMT3A/3B-driven de novo methylation in oncology models [3].